molecular formula C11H14BrNO2 B13565125 3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol

3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol

Cat. No.: B13565125
M. Wt: 272.14 g/mol
InChI Key: PXQRTMQCLXJMSU-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol It is characterized by the presence of a bromine atom, a methoxy group, and an azetidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation and is known for its mild and functional group tolerant reaction conditions . The process involves the use of organoboron reagents, which are stable, readily prepared, and generally environmentally benign .

Industrial Production Methods

. These methods ensure the availability of the compound in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the bromine or methoxy groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and solvents compatible with the functional groups present in the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at the bromine position.

Scientific Research Applications

3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The azetidin-3-ol moiety may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromophenyl)azetidin-3-ol
  • 3-(4-Methoxybenzyl)azetidin-3-ol

Uniqueness

3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C11H14BrNO2/c1-15-10-3-2-8(4-9(10)12)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3

InChI Key

PXQRTMQCLXJMSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2(CNC2)O)Br

Origin of Product

United States

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